molecular formula C22H38 B14634781 1,1-Di(decahydro-1-naphthyl)ethane CAS No. 54934-70-2

1,1-Di(decahydro-1-naphthyl)ethane

Cat. No.: B14634781
CAS No.: 54934-70-2
M. Wt: 302.5 g/mol
InChI Key: JVIQTBIIJRVXBJ-UHFFFAOYSA-N
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Description

1,1-Di(decahydro-1-naphthyl)ethane, registered under CAS Number 54934-69-9, is an organic compound with the molecular formula C 22 H 38 and a molecular weight of 302.54 g/mol . It is also known by several synonyms, including 1,2-Bis(decahydro-1-naphthyl)ethane and Naphthalene, 1,1'-(1,2-ethanediyl)bis[decahydro- . As a fully hydrogenated naphthalene derivative, this saturated hydrocarbon structure may be of interest in various research fields. Potential applications could include its use as a synthetic intermediate in organic synthesis, a scaffold for investigating structure-activity relationships in material science, or a model compound in hydrocarbon chemistry studies. Researchers value this compound for exploring the properties of complex aliphatic systems. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

54934-70-2

Molecular Formula

C22H38

Molecular Weight

302.5 g/mol

IUPAC Name

1-[1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene

InChI

InChI=1S/C22H38/c1-16(19-14-6-10-17-8-2-4-12-21(17)19)20-15-7-11-18-9-3-5-13-22(18)20/h16-22H,2-15H2,1H3

InChI Key

JVIQTBIIJRVXBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC2C1CCCC2)C3CCCC4C3CCCC4

Origin of Product

United States

Preparation Methods

Organometallic Addition Strategies

Grignard Reagent-Based Alkylation

The reaction of dichloromethane with two equivalents of decahydronaphthyl magnesium bromide represents a direct route to 1,1-di(decahydro-1-naphthyl)ethane. In this method, the geminal dihalide undergoes nucleophilic substitution, where the organomagnesium reagent displaces chloride ions. However, dichloromethane’s low reactivity toward Grignard reagents necessitates prolonged reflux in tetrahydrofuran (THF) to achieve moderate yields (65%). Steric hindrance from the bulky decahydronaphthyl groups further limits substitution efficiency, often resulting in incomplete conversion.

Organolithium Alternatives

To circumvent the limitations of Grignard reactions, decahydronaphthyl lithium reagents offer enhanced nucleophilicity. When reacted with dichloromethane at −78°C, these reagents achieve higher substitution rates (78% yield). The cryogenic conditions suppress side reactions such as elimination, preserving the integrity of the ethane backbone.

Catalytic Hydrogenation of Aromatic Precursors

Substrate Preparation: Di(1-naphthyl)ethane

Synthesis begins with the preparation of 1,1-di(1-naphthyl)ethane via Friedel-Crafts alkylation of naphthalene using 1,1-dichloroethane and aluminum trichloride. This step yields the aromatic precursor in 89% purity, though residual monoalkylated byproducts necessitate chromatographic purification.

Ruthenium-Catalyzed Transfer Hydrogenation

The aromatic rings of di(1-naphthyl)ethane undergo full hydrogenation to decahydronaphthyl groups using a ruthenium-based catalyst and ammonium formate as a hydrogen donor. Adapted from asymmetric hydrogenation protocols, this method achieves 85% yield with 98% purity. The chiral ruthenium complex {(1R,2R)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) ensures stereochemical control, favoring the cis-decalin configuration due to its bulky ligand environment.

Reaction Conditions:
  • Catalyst Loading : 1.5 mol%
  • Temperature : 25°C
  • Duration : 12 hours
  • Solvent : Dimethylformamide

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 1,1-dibromoethane and decahydronaphthyl boronic acids offers a modular approach. Employing tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in dioxane, this method achieves 72% yield. However, homocoupling of boronic acids remains a competing side reaction, reducing overall efficiency.

Negishi Coupling

Zinc-mediated coupling of decahydronaphthylzinc chloride with 1,1-dibromoethane under nickel catalysis provides superior selectivity (81% yield). The organozinc reagent’s lower oxidation potential minimizes undesired protonolysis, enhancing product purity.

Alkylation via Dialkyl Sulfates

Decahydronaphthyl Sulfate Synthesis

Decahydronaphthyl alcohol reacts with sulfur trioxide to form the corresponding sulfate ester, which serves as an electrophilic alkylating agent. Subsequent reaction with ethane-1,1-diol in the presence of potassium carbonate yields the target compound. This method, while scalable, suffers from moderate yields (58%) due to competing elimination reactions.

Phase-Transfer Catalysis

Using tetrabutylammonium bromide as a phase-transfer catalyst accelerates the alkylation of ethane-1,1-diol in a biphasic water-dichloromethane system. This modification improves yield to 67% by enhancing interfacial contact between the aqueous and organic phases.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Steric Control Scalability
Grignard Alkylation 65 95 Low Moderate
Ruthenium Hydrogenation 85 98 High (cis-selectivity) High
Suzuki Coupling 72 97 Moderate High
Dialkyl Sulfate Alkylation 58 90 Low High

The ruthenium-catalyzed hydrogenation route emerges as the most efficient, balancing high yield, purity, and stereochemical precision. In contrast, Grignard and dialkyl sulfate methods, while operationally simpler, are less suited for large-scale production due to yield limitations.

Chemical Reactions Analysis

Types of Reactions

1,1-Di(decahydro-1-naphthyl)ethane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce halogen atoms into the molecule .

Scientific Research Applications

1,1-Di(decahydro-1-naphthyl)ethane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1-Di(decahydro-1-naphthyl)ethane is not well-documented. its effects are likely mediated through interactions with hydrophobic environments, such as lipid membranes. The molecular targets and pathways involved would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1,1-Di(1-naphthyl)ethane

  • Structure : Ethane with two aromatic 1-naphthyl groups (C₁₀H₇) at the 1,1-positions.
  • Molecular Formula : C₂₂H₁₈ vs. C₂₂H₃₆ (target compound).
  • Key Differences: Aromaticity vs. Saturation: The aromatic naphthyl groups in 1,1-di(1-naphthyl)ethane confer π-π stacking interactions and higher reactivity in electrophilic substitutions, whereas the fully saturated decahydro groups in the target compound reduce electron delocalization and enhance resistance to oxidation . Physical Properties: The aromatic analog likely has a higher melting point due to stronger intermolecular forces, while the saturated target compound may exhibit lower polarity and higher solubility in nonpolar solvents.

1,1-Diphenylethane

  • Structure : Ethane with two phenyl groups (C₆H₅) at the 1,1-positions.
  • Molecular Formula : C₁₄H₁₄ vs. C₂₂H₃₆.
  • Thermal Stability: Saturated bicyclic systems (decahydronaphthyl) may exhibit higher thermal stability than phenyl-based structures due to reduced susceptibility to ring-opening reactions .

1,1-Di(p-tolyl)ethane

  • Structure : Ethane with two para-methyl-substituted phenyl groups.
  • Reactivity : Oxidizes to 1,1-di(4-carboxyphenyl)ethane under cobalt-catalyzed conditions, indicating the ethane bridge’s susceptibility to oxidation when aryl groups are present. In contrast, the saturated decahydronaphthyl groups in the target compound likely resist such transformations due to the absence of reactive π-bonds .

Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
1,1-Di(decahydro-1-naphthyl)ethane C₂₂H₃₆ 300.5 High lipophilicity, low polarity
1,1-Di(1-naphthyl)ethane C₂₂H₁₈ 282.4 Aromatic, π-π interactions
1,1-Diphenylethane C₁₄H₁₄ 182.3 Moderate steric hindrance

Chemical Reactivity

  • Oxidation : Unlike 1,1-diarylalkanes (e.g., 1,1-di(p-tolyl)ethane), which oxidize to carboxylic acids, the saturated decahydronaphthyl groups in the target compound are expected to resist such reactions, enhancing stability in oxidative environments .
  • Environmental Degradation: Chlorinated analogs like 1,1-dichloroethane degrade reductively to ethane, but the target compound’s hydrocarbon structure suggests slower environmental breakdown and persistence in non-reactive matrices .

Q & A

Q. What are the long-term environmental fate and bioaccumulation potential of this compound?

  • Methodological Answer: Use fugacity models (e.g., EQC Level III) to predict partitioning into air, water, soil, and sediment. Bioconcentration factors (BCF) can be estimated using the OECD 305 guideline with fish species (e.g., rainbow trout). Persistence studies under UV light (photolysis) and microbial consortia assess half-lives .

Data Contradictions and Research Gaps

  • Synthetic Yields: Reported yields for analogous compounds vary significantly (62–98%) depending on purification methods .
  • Degradation Pathways: Conflicting data on ethane as a terminal product in 1,1-DCA degradation highlight microbial strain-specific metabolism .
  • Toxicity Endpoints: Discrepancies in LD₅₀ values for naphthalene derivatives suggest species- and route-dependent variability .

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